molecular formula C13H19ClN4O B2367199 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide CAS No. 893726-31-3

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide

Cat. No.: B2367199
CAS No.: 893726-31-3
M. Wt: 282.77
InChI Key: HQDLXXSZGQHORI-UHFFFAOYSA-N
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Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine at 115°C . The process is easy, inexpensive, and reproducible, and the product yield is 88.5% .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of CHClNO . Its average mass is 505.862 Da and its monoisotopic mass is 504.134949 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine . This reaction is carried out in the presence of base Di isopropyl Ethyl Amine and sodium Iodide as a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are complex. It has a molecular formula of CHClNO and an average mass of 505.862 Da .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds similar to 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide have been synthesized and evaluated for their antimicrobial activities. For instance, Demirbaş et al. (2010) synthesized biheterocyclic compounds containing triazol-3-one and thiadiazole moieties, showing significant antimicrobial activities against test microorganisms (Demirbaş et al., 2010). Similarly, Deshmukh et al. (2017) synthesized novel thiadiazoles, triazoles, and oxadiazoles containing a piperazine nucleus, some of which exhibited moderate antibacterial activity (Deshmukh et al., 2017).

Lipase and α-Glucosidase Inhibition

Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from a similar base compound, showing significant anti-lipase and anti-α-glucosidase activities, which could have implications in treating metabolic disorders (Bekircan et al., 2015).

Cytotoxic Activities

A study by Ghasemi et al. (2020) on piperazinone derivatives, including compounds related to this compound, demonstrated cytotoxic activities against cancer cell lines, highlighting potential applications in cancer therapy (Ghasemi et al., 2020).

Antihelminthic Activity

Mavrova et al. (2006) reported that piperazine derivatives, similar to the compound , exhibited significant antihelminthic activity, showing promise in the treatment of parasitic infections (Mavrova et al., 2006).

Anticonvulsant Properties

Obniska et al. (2010) synthesized Mannich bases derived from compounds structurally related to this compound, showing promising anticonvulsant activity in various seizure models (Obniska et al., 2010).

Properties

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O/c14-12-4-2-1-3-11(12)9-17-5-7-18(8-6-17)10-13(19)16-15/h1-4H,5-10,15H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDLXXSZGQHORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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